molecular formula NiTe B1630438 Nickel telluride CAS No. 24270-51-7

Nickel telluride

Cat. No.: B1630438
CAS No.: 24270-51-7
M. Wt: 186.3 g/mol
InChI Key: NPEUSMKUOOTUGX-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of this compound compounds is intrinsically linked to the broader discovery and characterization of telluride minerals during the nineteenth century. Early mineralogical investigations in North America, particularly in the western United States, led to the identification of numerous telluride-bearing ores that would later prove to contain various this compound phases. The systematic study of these minerals commenced with detailed examinations using hand specimens and binocular microscopy, which revealed fundamental properties such as cleavage patterns, color characteristics, tarnish behavior, and lustre qualities that distinguished telluride minerals from other metallic compounds.

The mineral melonite, identified as nickel ditelluride with the chemical formula nickel tellurium₂, represents one of the earliest recognized this compound phases. This mineral was named after its type locality, the Melones Mine in Calaveras County, California, where it was first systematically characterized and documented. The identification of melonite marked a significant milestone in understanding the crystallographic and chemical properties of this compound compounds, establishing a foundation for subsequent investigations into this material family.

During the late nineteenth and early twentieth centuries, mineralogists developed increasingly sophisticated analytical techniques to characterize telluride minerals accurately. The implementation of X-ray powder diffraction methods represented a revolutionary advancement in mineral identification, allowing researchers to distinguish between structurally similar telluride phases that had previously been challenging to differentiate using optical microscopy alone. This technological progress enabled the precise determination of crystal structures and chemical compositions, facilitating the systematic classification of various this compound phases.

The development of advanced synthesis methodologies in the twentieth century expanded the scope of this compound research beyond naturally occurring minerals. Researchers began investigating controlled synthesis routes, including hydrothermal methods, solid-state reactions, and chemical vapor deposition techniques, which enabled the preparation of pure this compound phases with controlled stoichiometries and morphologies. These synthetic approaches opened new avenues for investigating the fundamental properties of this compound compounds and their potential applications in emerging technologies.

Significance in Materials Science and Chemistry

This compound compounds have achieved remarkable prominence in contemporary materials science due to their unique combination of structural, electronic, and catalytic properties. The metallic nature of these compounds distinguishes them from many other transition metal chalcogenides, endowing them with enhanced electrical conductivity that proves advantageous in numerous applications. This metallic character enables efficient electron transport pathways, making this compound phases particularly attractive for electrochemical applications where rapid charge transfer is essential.

The electrocatalytic properties of this compound compounds represent one of their most significant contributions to materials science. Research has demonstrated that various this compound phases exhibit exceptional performance as electrocatalysts for the hydrogen evolution reaction, with optimized samples achieving overpotentials as low as 180 millivolts. The bifunctional catalytic activity observed in certain this compound compositions, particularly nickel₃ tellurium₂, enables their application in complete water splitting systems, where they can simultaneously catalyze both hydrogen and oxygen evolution reactions. This dual functionality represents a significant advancement in the development of efficient, cost-effective electrocatalysts for renewable energy applications.

The electronic properties of this compound compounds have revealed fascinating topological characteristics that position them at the cutting edge of condensed matter physics research. Investigations of nickel ditelluride have uncovered the presence of Type-II Dirac points in the bulk electronic structure, accompanied by topologically protected surface states. These exotic electronic features arise from the unique interaction between nickel d-orbital states and tellurium p-orbital manifolds, creating electronic band structures with remarkable properties. The proximity of these topological features to the Fermi level ensures their active participation in transport phenomena, opening possibilities for applications in next-generation spintronic devices.

The controllable synthesis of two-dimensional this compound structures has demonstrated remarkable precision in thickness control, enabling the preparation of single crystals with uniform thickness distributions varying from monolayer to multilayer configurations. These atomically thin structures exhibit thickness-dependent electrical properties, with conductivities reaching 7.8 × 10⁵ siemens per meter and extraordinary breakdown current densities up to 4.7 × 10⁷ amperes per square centimeter. Such exceptional electrical performance characteristics establish this compound as a promising candidate for high-performance electronic devices requiring superior current-carrying capabilities.

The magnetic properties of this compound compounds add another dimension to their scientific significance. Certain compositions exhibit ferromagnetic behavior at room temperature, while others display paramagnetic characteristics depending on their specific stoichiometry and structural arrangements. These diverse magnetic properties, combined with their electronic and catalytic capabilities, suggest potential applications in multifunctional devices that integrate magnetic, electronic, and catalytic functionalities within single material systems.

Classification within Transition Metal Chalcogenides

This compound compounds occupy a distinctive position within the broader family of transition metal chalcogenides, characterized by their unique structural arrangements and electronic properties. The fundamental classification of these compounds is based on their stoichiometric ratios, which determine their crystal structures, electronic characteristics, and functional properties. The primary phases include nickel monotelluride, nickel ditelluride, and dinickel tritelluride, each exhibiting distinct structural motifs and corresponding property profiles.

All stoichiometric this compound compounds crystallize in hexagonal crystal systems, though they adopt different specific structure types depending on their composition. Nickel monotelluride adopts the nickel arsenide structure type, characterized by space group P63/mmc, where nickel atoms occupy octahedral coordination sites within a hexagonal close-packed tellurium framework. This structural arrangement provides the foundation for the metallic conductivity observed in this phase, as the three-dimensional connectivity of nickel atoms enables efficient electronic transport pathways.

The following table presents the structural characteristics of major this compound phases:

Compound Crystal System Space Group Structure Type Lattice Parameters (Å)
Nickel Tellurium Hexagonal P63/mmc Nickel Arsenide a = 3.957, c = 5.354
Nickel Ditelluride Trigonal P-3m1 Cadmium Dihydroxide a = 3.842, c = 5.266
Dinickel Tritelluride Hexagonal Intermediate Intermediate Parameters between monotelluride and ditelluride

Nickel ditelluride represents the tellurium-rich end of the this compound composition range, crystallizing in a trigonal structure with space group P-3m1. This structure type, also known as the cadmium dihydroxide structure, features layered arrangements where nickel atoms are coordinated by tellurium in octahedral environments, but with reduced three-dimensional connectivity compared to the monotelluride phase. The layered nature of this structure contributes to its anisotropic properties and enables the formation of two-dimensional morphologies under appropriate synthesis conditions.

The intermediate composition dinickel tritelluride exhibits structural parameters that fall between those of the monotelluride and ditelluride phases, suggesting a gradual structural evolution across the composition range. This intermediate phase demonstrates the flexibility of the nickel-tellurium system in accommodating various stoichiometries while maintaining hexagonal symmetry, though with modified lattice parameters and atomic arrangements that reflect the changing metal-to-chalcogen ratio.

The electronic structure characteristics of this compound compounds distinguish them from other transition metal chalcogenides through their metallic behavior and unique band structures. Unlike many chalcogenides that exhibit semiconducting properties, this compound phases maintain metallic conductivity due to the specific orbital interactions between nickel d-states and tellurium p-states. This electronic character places them in a specialized category within the chalcogenide family, where they serve as metallic conductors rather than semiconductors or insulators.

The classification of this compound compounds also encompasses their defect chemistry and non-stoichiometric variations. Recent investigations have revealed the existence of phases such as nickel ditelluride₋ₓ, where tellurium vacancies create compositional flexibility while maintaining the overall structural framework. These defect-containing phases demonstrate homogeneity ranges that allow for property tuning through controlled deviation from ideal stoichiometry, providing additional opportunities for materials optimization in specific applications.

Properties

IUPAC Name

tellanylidenenickel
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InChI

InChI=1S/Ni.Te
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InChI Key

NPEUSMKUOOTUGX-UHFFFAOYSA-N
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Canonical SMILES

[Ni]=[Te]
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Molecular Formula

NiTe
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DSSTOX Substance ID

DTXSID001014286
Record name Nickel telluride (NiTe)
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Molecular Weight

186.3 g/mol
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Physical Description

Gray granules; [MSDSonline]
Record name Nickel telluride
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CAS No.

12142-88-0, 24270-51-7
Record name Nickel telluride (NiTe)
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Record name Nickel telluride (NiTe)
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Scientific Research Applications

Electrocatalysis

Hydrogen Evolution Reaction (HER)
Nickel telluride is recognized for its effectiveness as a bifunctional electrocatalyst for the hydrogen evolution reaction (HER). Research has demonstrated that this compound exhibits superior catalytic performance compared to traditional catalysts such as platinum. For instance, NiTe₂ nanowires have shown lower overpotential than platinum foil under extreme pH conditions (0 and 14), making them a promising alternative for HER applications .

In a recent study, carbon black-supported this compound nanoparticles were synthesized using a vapor-solid method, achieving remarkable catalytic performance in alkaline media with an overpotential of 315 mV at 10 mA cm⁻² . This method allows for controlled composition and structure, enhancing the material's efficacy in electrocatalytic processes.

Water Splitting
Nickel tellurides have also been explored as photocatalysts for overall water splitting. Their wide bandgap semiconducting properties make them suitable candidates for harnessing solar energy to drive chemical reactions. The mechanochemical synthesis of nickel tellurides has shown promising results in improving their photocatalytic efficiency, further expanding their application in renewable energy technologies .

Energy Storage

Aluminum-Ion Batteries (AIBs)
this compound has been investigated as an electrode material in rechargeable aluminum-ion batteries. NiTe nanorods prepared through hydrothermal methods demonstrated an initial reversible capacity of approximately 570 mA h g⁻¹, showcasing their potential as effective energy storage materials . The metallic nature of this compound contributes to enhanced electrical conductivity and faster electron transmission, which are crucial for improving battery performance.

Sensing Applications

This compound nanoparticles have been utilized in electrochemical sensors for detecting biomolecules such as uric acid and adenine. The electrochemical properties of this compound facilitate sensitive detection methods, making it a valuable material in biomedical applications .

Summary Table of Applications

Application Description Performance Metrics
Electrocatalysis (HER) Bifunctional catalyst for hydrogen productionLower overpotential than platinum
Water Splitting Photocatalyst with wide bandgap propertiesImproved photocatalytic efficiency
Aluminum-Ion Batteries Electrode material with high reversible capacityInitial capacity: 570 mA h g⁻¹
Sensing Technologies Electrochemical sensors for biomolecule detectionHigh sensitivity for uric acid and adenine

Chemical Reactions Analysis

Electrochemical Reactions

Nickel tellurides demonstrate bifunctional catalytic activity in hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) .

Hydrogen Evolution Reaction (HER)

  • Ni₃Te₂ achieves −0.145 V vs. RHE onset potential and 315 mV overpotential at 10 mA cm⁻² .

  • Mass activity depends on phase composition:
    Ni₃Te₂ > NiTe > NiTe₂₋ₓ > NiTe₂ .

Oxygen Evolution Reaction (OER)

  • Ni₃Te₂ shows 180 mV overpotential at 10 mA cm⁻² in alkaline medium .

  • Photo-enhanced OER : Under solar illumination, NiTe reduces overpotential to 165 mV (vs. 261 mV in dark) .

  • Stability : No surface corrosion or degradation observed during prolonged OER .

Structural and Phase Analysis

PropertyNi₃Te₂NiTeNiTe₂₋ₓNiTe₂
Lattice Parameters a = 7.592 Å, b = 3.777 Å, c = 6.142 Å a = 3.939–3.975 Å, c = 5.321–5.368 Å a = 3.874–3.963 Å, c = 5.329–5.372 Å a = 3.529–3.530 Å
Mass Activity HighestModerateModerateLowest

DFT Analysis

  • Adsorption Energy : Ni₃Te₂ surface exhibits lower -OH adsorption energy compared to Ni-oxides, enhancing OER kinetics .

  • Charge Redistribution : NiTe facilitates electron transfer and intermediate hydroxyl adsorption, reducing OER overpotential .

  • Electronegativity Influence : Lower electronegativity of Te vs. S/Se lowers catalyst activation potential .

Stability and Durability

  • Operational Stability : Ni₃Te₂ retains composition during prolonged OER in alkaline medium, confirmed via XPS analysis .

  • Chronoamperometry : NiTe retains activity for 12 hours under dark conditions .

Comparison with Similar Compounds

Structural and Crystallographic Properties

Nickel telluride shares structural similarities with other transition metal tellurides but differs in lattice arrangements and bonding:

Compound Crystal Structure Space Group Key Structural Features Reference
NiTe Hexagonal (NiAs-type) P6₃/mmc Ni²⁺ in hexagonal lattice; Te²⁻ in close-packed layers
NiTe₂ Hexagonal (Cd(OH)₂-type) P-3m1 Layered structure with Te-Ni-Te stacking
PdTe₂ Hexagonal (CdI₂-type) P-3m1 Pd layers sandwiched between Te sheets
CoTe Hexagonal (NiAs-type) P6₃/mmc Similar to NiTe but with Co²⁺ substitution
MoTe₂ Hexagonal (1T′-MoTe₂) Pnm2₁ Distorted octahedral coordination

NiTe and NiTe₂ form solid solutions, enabling tunable electronic properties. PdTe₂ and MoTe₂, while structurally analogous, exhibit distinct electronic behaviors due to differences in metal-chalcogen bonding .

Preparation Methods

Procedure and Conditions

In a representative protocol, nickel acetate (Ni(CH₃CO₂)₂·2H₂O) and sodium tellurite (Na₂TeO₃) are dissolved in deionized water with cetyltrimethylammonium bromide (CTAB) and ascorbic acid as surfactants and reducing agents, respectively. The mixture is transferred to a Teflon-lined autoclave and heated to 180°C for 24 hours. CTAB facilitates the formation of nanorods by acting as a structure-directing agent, while ascorbic acid reduces Te⁴⁺ to Te²⁻, enabling the formation of NiTe. Post-synthesis, the product is washed with ethanol and water to remove impurities.

Variants of this method include adjusting the Ni:Co ratio to produce nickel cobalt telluride (NiCoTe) nanorods, which exhibit enhanced electrochemical properties compared to pure NiTe. For instance, Ni₀.₇Co₀.₃Te nanorods (NCT-1) demonstrate a specific capacity of 433 C/g at 0.5 A/g and 100% capacity retention after 5,000 cycles.

Characterization and Outcomes

X-ray diffraction (XRD) analysis of hydrothermally synthesized NiTe confirms the formation of hexagonal phases (JCPDS 00-038-1393). Transmission electron microscopy (TEM) reveals nanorods with diameters of 20–50 nm and lengths exceeding 200 nm. The paramagnetic behavior of these nanorods, evidenced by vibrating sample magnetometry, suggests potential applications in spintronics.

Electrochemical testing highlights the material’s versatility. NCT-1 nanorods exhibit an onset potential of 244 mV for the hydrogen evolution reaction (HER) and a hybrid supercapacitor energy density of 43 Wh/kg. These properties are attributed to the high surface area and synergistic effects between nickel and cobalt in the ternary system.

Mechanochemical Synthesis of this compound

Mechanochemical synthesis offers a solvent-free alternative for producing this compound, leveraging high-energy ball milling to initiate solid-state reactions between elemental precursors. This method eliminates the need for toxic reagents and reduces energy consumption compared to hydrothermal approaches.

Procedure and Conditions

Elemental nickel (Ni) and tellurium (Te) powders are mixed in stoichiometric ratios (e.g., 1:1 for NiTe, 1:2 for NiTe₂) and subjected to ball milling at 300–600 rpm for 8–12 hours. The process induces repeated fracturing and welding of particles, enabling atomic diffusion and compound formation. For example, milling a 1:1 Ni:Te mixture for 8 hours yields pure hexagonal NiTe with a crystallite size of 12 nm, while a 1:2 ratio requires 12 hours to form NiTe₂.

Characterization and Outcomes

XRD patterns of mechanochemically synthesized NiTe show no residual precursors after 8 hours of milling, confirming complete reaction. Scanning electron microscopy (SEM) reveals agglomerated particles in the submicron range, with primary nanoparticles visible at higher magnifications. Differential scanning calorimetry (DSC) further validates phase purity, as the melting peak of unreacted tellurium (449.5°C) disappears in fully reacted samples.

The bandgap of NiTe, determined via UV-Vis spectroscopy, ranges from 1.2 to 1.5 eV, making it suitable for optoelectronic applications. However, the tendency of nanoparticles to agglomerate remains a challenge, necessitating future research into surfactant-assisted milling to improve dispersion.

Comparative Analysis of Preparation Methods

The choice of synthesis method significantly impacts the structural and functional properties of this compound. Table 1 summarizes key differences between hydrothermal and mechanochemical approaches.

Table 1. Comparison of Hydrothermal and Mechanochemical Synthesis of this compound

Parameter Hydrothermal Synthesis Mechanochemical Synthesis
Reaction Time 24 hours 8–12 hours
Temperature 180°C Ambient
Solvent Use Water/ethanol None
Crystallite Size 20–50 nm (nanorods) 12–23 nm (agglomerates)
Key Advantages Morphology control, scalability Eco-friendly, no toxic byproducts
Applications Energy storage, electrocatalysis Magnetism, optics

Hydrothermal synthesis excels in producing nanostructures with tailored morphologies, whereas mechanochemical methods prioritize sustainability and simplicity.

Research Outcomes and Functional Applications

Electrocatalytic Activity

NiTe-based electrodes exhibit robust HER activity, with overpotentials comparable to platinum-based catalysts in alkaline media. The presence of telluride ions facilitates proton adsorption and hydrogen desorption, critical steps in HER kinetics.

Sensing Capabilities

Nickel cobalt telluride nanorods show promise in biosensing, detecting hydrogen peroxide (H₂O₂) at concentrations as low as 0.02 μM with a sensitivity of 3464 μA·mM⁻¹·cm⁻². This performance stems from the material’s high surface area and catalytic activity toward H₂O₂ reduction.

Q & A

Q. What are the primary synthesis methods for nickel telluride, and how do they influence crystallographic properties?

this compound can be synthesized via organometallic precursors, such as trialkylphosphine tellurides, which allow controlled deposition of Ni and Te to form NiTe. For instance, Brennan et al. (1989) demonstrated the use of Ni₉Te₆(PEt₃)₈ and Ni₂₀Te₁₈(PEt₃)₁₂ as intermediates, characterized by X-ray diffraction (XRD) to confirm their hexagonal or cubic structures . Solvothermal synthesis and chemical vapor deposition (CVD) are alternative methods that yield high-purity NiTe with tunable stoichiometry, as seen in telluride powder studies . Key steps include precursor selection, temperature control (200–400°C), and post-synthesis annealing to optimize crystallinity.

Q. How can researchers reliably determine the crystal structure and phase purity of this compound?

XRD is the standard method for structural analysis, with comparisons to reference patterns (e.g., ICDD PDF-4+ database). For NiTe, hexagonal (NiAs-type) and orthorhombic phases are common, requiring Rietveld refinement to resolve overlapping peaks . Energy-dispersive X-ray spectroscopy (EDS) and X-ray photoelectron spectroscopy (XPS) validate stoichiometry and oxidation states. Phase purity is confirmed via transmission electron microscopy (TEM), which identifies defects or secondary phases .

Advanced Research Questions

Q. What mechanisms drive the degradation of this compound in thermoelectric modules, and how can they be mitigated?

During thermoelectric operation, Te diffusion into Ni forms NiTe intermetallics, increasing contact resistance and causing structural failure due to cavity formation . Mitigation strategies include:

  • Diffusion barriers : Coat Ni contacts with refractory metals (e.g., TiN) to block Te migration.
  • In-situ monitoring : Use Raman spectroscopy or impedance analysis during thermal cycling to detect early-stage degradation.
  • Material compatibility testing : Pair NiTe with matrices like Bi₂Te₃ to assess interfacial stability under stress .

Q. How can this compound’s electrocatalytic activity for water splitting be optimized through surface engineering?

NiTe’s bifunctional activity (oxygen/hydrogen evolution) depends on exposed active sites and electronic structure. Methods include:

  • Doping : Introduce Co or Fe to enhance conductivity and lower overpotential.
  • Morphological control : Electrochemical deposition of porous NiTe nanosheets increases surface area (e.g., 120 m²/g) .
  • Operando characterization : Use synchrotron X-ray absorption spectroscopy (XAS) to track surface oxidation states during catalysis .

Q. How do computational models address discrepancies in reported electrical properties of this compound?

Density functional theory (DFT) simulations resolve contradictions in carrier mobility (e.g., 150–300 cm²/V·s) by modeling defect concentrations (Te vacancies) and strain effects. Molecular dynamics (MD) predict phase transitions under pressure, as demonstrated for BeTe, guiding experimental validation via high-pressure XRD .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for reconciling contradictory data on NiTe’s thermoelectric efficiency?

  • Multivariate regression : Correlate synthesis parameters (e.g., annealing time, precursor ratio) with Seebeck coefficient (α) and thermal conductivity (κ).
  • Error propagation analysis : Quantify uncertainty in Hall effect measurements of carrier density (n) and mobility (μ).
  • Meta-analysis : Compare datasets across studies, accounting for instrumental variations (e.g., four-probe vs. van der Pauw methods) .

Key Research Findings on this compound

Property/MethodKey FindingsReference IDs
Synthesis Organometallic routes yield phase-pure NiTe; CVD enables scalable thin-film deposition.
Structural Stability Intermetallic NiTe formation in thermoelectrics reduces device lifespan by >30%.
Electrocatalysis Co-doped NiTe achieves 10 mA/cm² at 270 mV overpotential for OER in alkaline media.
Computational Modeling DFT predicts Te vacancies lower NiTe’s bandgap (0.8 eV → 0.5 eV), enhancing carrier density.

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